Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group, a 4-fluorophenyl group, and a phenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of Substituents: The 4-fluorophenyl and phenyl groups are introduced through substitution reactions, often using reagents like aryl halides and catalysts such as palladium.
Esterification: The methyl ester group is introduced through esterification reactions, typically using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional substituents.
Phenylpyrrolidine: Pyrrolidine with a phenyl group.
Fluorophenylpyrrolidine: Pyrrolidine with a fluorophenyl group.
Uniqueness
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both phenyl and fluorophenyl groups, along with the methyl ester, enhances its potential for diverse applications in research and industry.
Biological Activity
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18FNO2
- Molecular Weight : 299.3 g/mol
- IUPAC Name : this compound
- CAS Number : 1956383-23-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base leads to the formation of an α,β-unsaturated nitrile.
- Cyclization : This intermediate undergoes cyclization with methylamine to form the pyrrolidine structure.
- Esterification : The carboxylic acid group is then esterified with methanol under acidic conditions to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, a study evaluated various derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed higher antibacterial properties than traditional antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL .
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
This compound | 15.6 | 31.25 |
Oxytetracycline | 31.25 | 62.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in breast and colon cancer cell lines, although specific data on IC50 values and detailed mechanisms are still under investigation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to bacterial growth and cancer cell proliferation.
- Receptor Modulation : It may also interact with receptors that mediate cellular responses to growth factors and hormones, thus affecting cell survival and proliferation.
Case Study 1: Antimicrobial Screening
In a controlled study, this compound was tested against various bacterial strains using broth dilution methods. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Evaluation
A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth, with further analysis needed to elucidate the underlying mechanisms .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-18(21)16-11-12-20(15-9-7-14(19)8-10-15)17(16)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVLOGBCRMUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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